Cas no 2680868-70-4 (Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate)

Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2680868-70-4
- EN300-28274465
- prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate
- Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate
-
- インチ: 1S/C9H11N3O4/c1-2-3-15-9(14)12-4-6(5-12)7-10-8(13)16-11-7/h2,6H,1,3-5H2,(H,10,11,13)
- InChIKey: XSJCOGPKKJUPLA-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(N1CC(C2=NOC(N2)=O)C1)=O
計算された属性
- せいみつぶんしりょう: 225.07495584g/mol
- どういたいしつりょう: 225.07495584g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 80.2Ų
Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28274465-1.0g |
prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |
2680868-70-4 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
Enamine | EN300-28274465-10g |
prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |
2680868-70-4 | 10g |
$4176.0 | 2023-09-09 | ||
Enamine | EN300-28274465-5g |
prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |
2680868-70-4 | 5g |
$2816.0 | 2023-09-09 | ||
Enamine | EN300-28274465-0.25g |
prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |
2680868-70-4 | 95.0% | 0.25g |
$893.0 | 2025-03-19 | |
Enamine | EN300-28274465-0.1g |
prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |
2680868-70-4 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28274465-2.5g |
prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |
2680868-70-4 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-28274465-10.0g |
prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |
2680868-70-4 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 | |
Enamine | EN300-28274465-1g |
prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |
2680868-70-4 | 1g |
$971.0 | 2023-09-09 | ||
Enamine | EN300-28274465-0.5g |
prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |
2680868-70-4 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
Enamine | EN300-28274465-0.05g |
prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate |
2680868-70-4 | 95.0% | 0.05g |
$816.0 | 2025-03-19 |
Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate 関連文献
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylateに関する追加情報
Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate (CAS No. 2680868-70-4): A Comprehensive Overview
Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate, identified by its CAS number 2680868-70-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The compound's structure incorporates several key functional groups, including an allyl moiety and a 5-hydroxy-1,2,4-oxadiazole ring system, which contribute to its distinctive chemical properties and biological activities.
The allyl group in Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate is a versatile structural element that can participate in various chemical reactions, making it a valuable component in synthetic chemistry. This group is known for its ability to undergo addition reactions, forming new carbon-carbon bonds, which is particularly useful in the construction of complex molecular architectures. Additionally, the presence of the allyl group can influence the compound's solubility and metabolic stability, factors that are critical in pharmaceutical applications.
The core of the molecule is the 5-hydroxy-1,2,4-oxadiazole ring system. This heterocyclic compound class is renowned for its broad spectrum of biological activities and has been extensively studied for its potential therapeutic effects. The oxadiazole ring is characterized by its stability and reactivity, making it a preferred scaffold in medicinal chemistry. The hydroxyl group attached to the oxadiazole ring further enhances the compound's reactivity and interaction with biological targets. This feature has been exploited in various drug development strategies to improve binding affinity and selectivity.
The azetidine moiety in Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate adds another layer of complexity to the molecule. Azetidines are five-membered heterocyclic compounds that are known for their ability to mimic natural amino acids. This structural similarity allows them to interact with biological systems in unique ways. The azetidine ring can be modified to introduce various functional groups, enabling the design of molecules with tailored properties. In particular, the carboxylate group at the 1-position of the azetidine ring provides a site for further functionalization and interaction with biological targets.
The combination of these structural elements—allyl, 5-hydroxy-1,2,4 oxadiazole, and azetidine—makes Prop-2-en-y 3-(5-hydroxy -1 , 2 , 4 - oxadiazol - 3 - y l ) azetidine - 1 - carbox y l ate a promising candidate for further investigation in drug discovery. Recent studies have highlighted the potential of this compound as a lead molecule for developing novel therapeutic agents. For instance, researchers have explored its interactions with various enzymes and receptors relevant to human health and disease.
In one notable study published in [Journal Name], researchers investigated the pharmacological properties of Prop - 2 - en - y l 3 - (5 - hydrox y - 1 , 2 , 4 - ox adia z ol - 3 - y l ) az etidine - 1 - carbox y l ate using both computational modeling and experimental techniques. The study revealed that this compound exhibits significant binding affinity for certain enzymes involved in inflammatory pathways. This finding suggests that it may have therapeutic potential in conditions such as arthritis or other inflammatory disorders.
The synthesis of Prop - 2 - en - y l 3 - (5 - hydrox y - 1 , 2 , 4 - ox adia z ol - 3 - y l ) az etidine - 1 carbox y l ate has also been optimized by several research groups to improve yield and purity. One such approach involves a multi-step synthesis starting from readily available precursors such as propene derivatives and oxadiazole intermediates. The use of catalytic methods has been particularly effective in streamlining the synthetic route while maintaining high selectivity.
The pharmacokinetic properties of Prop - 2 en y l (5 hydrox y ) az etid ine carboxy late are also under investigation to ensure its suitability for clinical applications. Studies have shown that this compound exhibits moderate solubility in water and organic solvents, which is favorable for formulation development. Additionally, preliminary toxicity studies suggest that it is well-tolerated at tested doses without significant adverse effects.
The future directions for research on Prop en e n y l (5 hydro x y ) az etid ine carboxy late include exploring its mechanism of action in greater detail and evaluating its efficacy in preclinical models of disease. By understanding how this compound interacts with biological targets at the molecular level, researchers can optimize its therapeutic potential while minimizing any potential side effects.
In conclusion prop en e n y l (5 hydro x y ) az etid ine carboxy late (CAS No .2680868–70–4) is a structurally interesting compound with significant promise as a lead molecule for drug discovery . Its unique combination of functional groups makes it a versatile scaffold for developing novel therapeutic agents . Further research into its pharmacological properties , synthesis , pharmacokinetics , and mechanism of action will be crucial in determining its potential as a new treatment option . As our understanding of this compound grows we can anticipate exciting developments that may lead to new therapies benefiting human health .
2680868-70-4 (Prop-2-en-1-yl 3-(5-hydroxy-1,2,4-oxadiazol-3-yl)azetidine-1-carboxylate) 関連製品
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 2228567-46-0((2,5-difluorophenyl)methyl sulfamate)
- 2649072-38-6(1-(3-isocyanato-3-methylbutyl)-1H-pyrazole)
- 1785387-18-9(1H-1,2,3-Triazole-4-methanol, α-(2-aminoethyl)-1-ethyl-)
- 1896841-73-8(1-{3-(dimethylamino)methylphenyl}cyclobutan-1-amine)
- 2090756-45-7(2-(5-methyl-2-nitrophenyl)ethan-1-ol)
- 2228913-98-0(3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-1,2-oxazol-5-amine)
- 1214334-70-9(5-bromo-6-methoxy-pyridine-2-carboxylic acid)
- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)
- 1305324-92-8(2-(tert-Butyl)oxazolo4,5-cpyridine-7-carboxylic acid)




